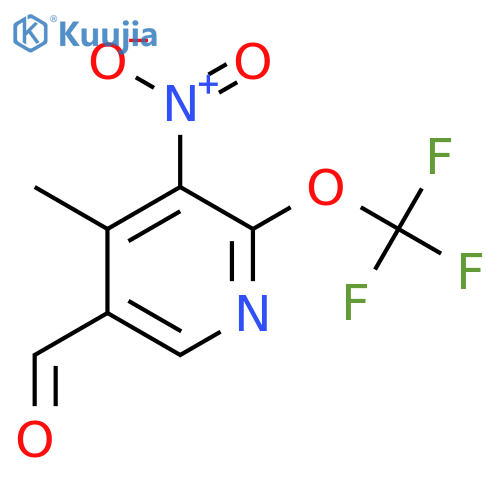

Cas no 1806027-10-0 (4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde

-

- インチ: 1S/C8H5F3N2O4/c1-4-5(3-14)2-12-7(6(4)13(15)16)17-8(9,10)11/h2-3H,1H3

- InChIKey: JYSHCCUDIUZUTL-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(=C(C)C(C=O)=CN=1)[N+](=O)[O-])(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 304

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 85

4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029084607-1g |

4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde |

1806027-10-0 | 97% | 1g |

$1,504.90 | 2022-04-01 |

4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 関連文献

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehydeに関する追加情報

Recent Advances in the Study of 4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS: 1806027-10-0)

The compound 4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS: 1806027-10-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aldehyde, characterized by its nitro and trifluoromethoxy substituents, exhibits unique chemical properties that make it a promising candidate for various applications, including drug discovery and agrochemical development. Recent studies have focused on its synthesis, reactivity, and potential biological activities, shedding light on its versatility as a building block in medicinal chemistry.

A key area of research involves the optimization of synthetic routes for 4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde. A 2023 study published in the Journal of Organic Chemistry demonstrated an efficient, scalable method for its preparation, achieving high yields and purity. The synthetic approach leverages palladium-catalyzed cross-coupling reactions, followed by selective oxidation, to introduce the aldehyde functionality. This advancement addresses previous challenges related to low yields and byproduct formation, facilitating broader access to this compound for research purposes.

In the realm of medicinal chemistry, researchers have explored the biological activities of derivatives derived from 4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde. A recent study in Bioorganic & Medicinal Chemistry Letters reported that certain Schiff base derivatives of this compound exhibit potent inhibitory effects against bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethoxy group was found to enhance membrane permeability, contributing to the compounds' efficacy. These findings highlight its potential as a scaffold for developing novel antibiotics.

Another notable application of 4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde lies in its role as an intermediate in agrochemical synthesis. A 2024 patent application disclosed its use in the development of next-generation herbicides targeting weed resistance. The nitro and trifluoromethoxy groups were critical for binding to specific plant enzymes, disrupting growth pathways. Field trials demonstrated superior performance compared to existing herbicides, suggesting its potential for commercialization in the near future.

Despite these promising developments, challenges remain in the practical utilization of 4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde. Stability studies indicate that the compound is sensitive to light and moisture, requiring specialized storage conditions. Additionally, further toxicological evaluations are needed to assess its safety profile for large-scale applications. Ongoing research aims to address these limitations through structural modifications and formulation improvements.

In conclusion, 4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS: 1806027-10-0) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Recent advancements in its synthesis and applications underscore its potential across multiple domains. Future studies will likely focus on expanding its utility in drug discovery, agrochemicals, and material science, paving the way for innovative solutions to pressing global challenges.

1806027-10-0 (4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde) 関連製品

- 1132814-62-0(Ethyl 2-[1-(benzoylamino)cyclobutyl]propionate)

- 954679-61-9(3-fluoro-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide)

- 3601-36-3(Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside)

- 1207039-26-6(2-{[5-(4-bromophenyl)-1-[(furan-2-yl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide)

- 2228386-03-4(2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid)

- 58537-09-0(3-4-chloro-3-(trifluoromethyl)phenylprop-2-enoic acid)

- 72225-61-7(Acetamide, N-[4-[(butylamino)sulfonyl]phenyl]-)

- 1214329-21-1(Ethyl 3,6-dichloro-2-fluorobenzoate)

- 2034439-06-8(4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}benzonitrile)

- 14313-60-1(6-Chlorobenzo[c]isoxazole)